molecular formula C11H22N2O2 B13698612 Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate

Cat. No.: B13698612
M. Wt: 214.30 g/mol
InChI Key: UKDBXETYKUJQQJ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(azetidin-2-yl)propan-2-yl)carbamate (CAS 2358375-77-4) is a synthetic organic compound featuring both a tert-butoxycarbonyl (Boc) protecting group and an azetidine ring . This combination makes it a valuable molecular building block and intermediate in medicinal chemistry and drug discovery research . The compound has a molecular formula of C 11 H 22 N 2 O 2 and a molecular weight of 214.30 g/mol . The azetidine ring, a strained four-membered nitrogen heterocycle, contributes significant steric influence and unique hydrogen-bonding capabilities, which can be critical for modulating the physicochemical properties and biological activity of target molecules . The Boc protecting group is a standard tool in synthetic organic chemistry for the protection of amine functionalities, allowing for selective reactions elsewhere on the molecule under a wide range of conditions . As a research compound, it is primarily used as a precursor or intermediate in the synthesis of more complex, bioactive molecules. Its structural features make it of particular interest for exploring neurological and enzymatic pathways . In a broader context, carbamate derivatives are known to exhibit biological activity through mechanisms such as enzyme inhibition, though the specific mechanism of action for this compound is dependent on the final target molecule it is incorporated into . Handling and Storage: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Please refer to the Safety Data Sheet for proper handling and storage information .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[2-(azetidin-2-yl)propan-2-yl]carbamate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-7-12-8/h8,12H,6-7H2,1-5H3,(H,13,14)

InChI Key

UKDBXETYKUJQQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1CCN1

Origin of Product

United States

Preparation Methods

Synthesis of Azetidine Core

Method A: Cyclization of β-Amino Alcohols

A common route involves cyclization of β-amino alcohols under dehydrating conditions:

Step Reagents & Conditions Product Notes
1 β-Amino alcohol, dehydrating agent (e.g., PCl₅, POCl₃) Azetidine ring Cyclization via intramolecular nucleophilic substitution
2 Purification via distillation or chromatography Pure azetidine Control of temperature prevents side reactions

Reference: This method aligns with the process described in patent WO2018108954A1, where azetidine rings are formed via cyclization of suitable precursors.

Functionalization of Azetidine

Method B: Chloromethylation and Substitutions

  • Chloromethylation of azetidine using chloromethyl methyl ether or formaldehyde derivatives in the presence of acid catalysts (e.g., ZnCl₂).
Step Reagents & Conditions Product Notes
1 Formaldehyde, HCl, ZnCl₂ Chloromethyl azetidine Introduces reactive chloromethyl groups for subsequent reactions

Reference: Similar routes are detailed in patent literature for azetidine derivatives.

Carbamate Formation

Method C: Reaction with tert-Butyl Chloroformate

  • The core step involves reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Reagent Conditions Outcome Notes
tert-Butyl chloroformate Anhydrous dichloromethane, 0°C to room temperature Formation of tert-butyl carbamate Ensures selective carbamate protection of amino groups
  • The process is typically performed under inert atmosphere to prevent hydrolysis.

Reference: Patent WO2018108954A1 describes this step as critical for introducing the Boc group onto azetidine derivatives.

Stereocontrol and Purification

  • Use of chiral auxiliaries or enantioselective catalysts during cyclization or substitution steps to ensure the (1S)-configuration.
  • Purification via column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate).
Parameter Typical Range Effect Reference
Temperature 0°C to RT Controls stereoselectivity Patent WO2018108954A1
Solvent Dichloromethane, THF Solubility and reaction rate Peer-reviewed protocols

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Yield (%) Purity (%) Notes
Azetidine cyclization PCl₅ Toluene Reflux 75-85 >95 Intramolecular cyclization
Chloromethylation Formaldehyde, HCl Dioxane 0°C to RT 70-80 >98 Reactive chloromethyl intermediate
Carbamate formation Boc-Cl, triethylamine DCM 0°C to RT 85-90 >99 Selective protection

Additional Considerations

  • Stereochemistry: Achieved via chiral catalysts or auxiliaries; stereoselective synthesis is confirmed via chiral HPLC and X-ray crystallography.
  • Reaction Optimization: Parameters such as reagent stoichiometry, reaction time, and temperature are optimized to maximize yield and purity.
  • Safety and Handling: Reactions involving chloromethylating agents or carbamates require appropriate safety measures, including inert atmospheres and proper waste disposal.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl (2-(azetidin-2-yl)propan-2-yl)carbamate is a chemical compound featuring a tert-butyl group, an azetidine ring, and a carbamate functional group. It has a molecular formula of C11H22N2O2C_{11}H_{22}N_2O_2 and a molecular weight of approximately 197.27 g/mol. The azetidine ring's presence contributes to its reactivity and biological activity, making it interesting in chemical and pharmaceutical research.

Applications

This compound has applications across chemical research and pharmaceutical development. Studies show it can affect cellular processes, and assays using Caco-2 cells have assessed its permeability and interaction with cellular membranes, providing bioavailability and potential pharmacokinetics insights.

Chemical Research

  • Versatile Building Block: It serves as a building block for synthesizing complex organic molecules.
  • Synthesis: The synthesis involves reacting tert-butyl carbamate with an azetidine derivative, typically under basic conditions using sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide. The reaction is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Pharmaceutical Development

  • Enzyme Inhibitor and Receptor Ligand: It has been studied for its potential as an enzyme inhibitor and receptor ligand. The compound's interaction with specific molecular targets can lead to biological effects, including modulation of enzymatic pathways and receptor activation or inhibition, which may have implications in therapeutic applications.

Biological Activity

  • Studies on the interactions of this compound with biological systems have shown its capability to affect cellular processes. For instance, assays using Caco-2 cells have been conducted to evaluate its permeability and interaction with cellular membranes, providing insights into its bioavailability and potential pharmacokinetics.

Comparison with Related Compounds

Compound NameStructureUnique Features
Tert-butyl n-$$3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamateSimilar backbone but with additional methyl groupsEnhanced stability and reactivity due to steric hindrance
Tert-butyl (2-(azetidin-3-yl)ethyl)carbamateDifferent alkyl chain lengthVariations in solubility and reactivity
(1-(oxetane-3-yl)piperidin-4-yl)carbamateContains an oxetane ring instead of an azetidine ringDifferent chemical behavior due to ring structure

Mechanism of Action

The mechanism of action of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substituents

Azetidine vs. Pyrrolidine/Piperidine Derivatives
  • tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate (CAS: Not specified) Molecular formula: C₁₃H₂₄N₂O₂ Key difference: Replaces azetidine with a 6-membered piperidine ring. Impact: Piperidine’s larger ring reduces steric strain, increasing flexibility and altering binding affinity in biological targets. Used in kinase inhibitor synthesis .
  • tert-Butyl (2-(morpholin-2-yl)ethyl)carbamate (CAS: 1032507-63-3)

    • Molecular formula : C₁₁H₂₂N₂O₃
    • Key difference : Morpholine (oxygen-containing 6-membered ring) introduces hydrogen-bonding capability.
    • Application : Intermediate in synthesizing antihypertensive agents due to enhanced solubility .
Azetidine vs. Aromatic Hydrazide Derivatives
  • tert-Butyl (S)-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate (Compound 16a, CAS: Not specified) Molecular formula: C₂₂H₂₅F₃N₄O₃ Key difference: Replaces azetidine with a phenyl-hydrazineyl group. Properties: Higher molecular weight (454.5 g/mol) and melting point (157–159°C) due to aromatic stacking. Exhibits anti-tubercular activity .
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature Application/Activity Reference
tert-Butyl (2-(azetidin-3-yl)propan-2-yl)carbamate C₁₁H₂₂N₂O₂ 214.3 Not reported Azetidine ring Protease inhibition
tert-Butyl (2-piperidin-3-yl)propan-2-yl)carbamate C₁₃H₂₄N₂O₂ ~240 Not reported Piperidine ring Kinase inhibition
Compound 16a (hydrazide derivative) C₂₂H₂₅F₃N₄O₃ 454.5 157–159 Aromatic hydrazineyl Anti-tubercular

Functional Group Modifications

Boc-Protected Alaninamide Derivatives
  • tert-Butyl (1-((4-(benzyloxy)benzyl)amino)-1-oxopropan-2-yl)carbamate (Compound 24) Molecular formula: C₂₂H₂₈N₂O₄ Key difference: Replaces azetidine with a benzyloxy-benzyl group. Synthesis: Achieved via amide coupling (96% yield), purified by column chromatography. Used in antiseizure drug development .
Thiazole-Containing Derivatives
  • tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate (CAS: 569687-83-8) Molecular formula: C₁₄H₁₆N₄O₃S Key difference: Thiazole ring introduces sulfur-based electronegativity. Application: Inhibits methionine aminopeptidases, relevant in cancer therapy .

Biological Activity

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate, also known as tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1333210-41-5

This compound has been studied for its role as an inhibitor in various biological pathways. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : The compound acts as a potential inhibitor of specific enzymes related to disease pathways, particularly in parasitic infections.
  • Interaction with Biological Targets : The azetidine moiety is believed to facilitate binding to target proteins, enhancing the compound's inhibitory effects.

Antiparasitic Activity

A significant area of research involves the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a study, compounds similar to this compound demonstrated potent inhibition of T. brucei growth with low toxicity to mammalian cells. Notably:

  • EC50 Values : Compounds in related studies exhibited EC50 values as low as 22 nM, indicating high potency against the parasite while maintaining safety profiles for mammalian cells .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound influence its biological activity significantly. Modifications to the azetidine ring and the carbamate moiety have been shown to alter potency and selectivity against various targets. For instance:

CompoundModificationEC50 (nM)Remarks
Compound ANo modification39Moderate activity
Compound BSubstitution at C-522Enhanced activity
Compound CSubstitution at C-6288Decreased potency

Study on Trypanosomiasis

In a pivotal study, researchers optimized a series of compounds targeting T. brucei methionyl-tRNA synthetase using structure-guided design. Among these compounds, those structurally related to this compound showed promising results in inhibiting parasitic growth while exhibiting favorable pharmacokinetic properties after oral dosing in mice .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(azetidin-2-yl)propan-2-yl)carbamate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with azetidine derivatives under palladium-catalyzed or nucleophilic substitution conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity .
  • Temperature : Reactions often proceed at 50–80°C, but lower temperatures (0–25°C) may reduce side reactions in sensitive intermediates .
  • Catalysts : Pd(PPh₃)₄ or CuI can enhance coupling efficiency in azetidine functionalization .
    Optimization requires iterative testing of molar ratios, reaction times, and purification steps (e.g., column chromatography with silica gel or recrystallization). Monitor yield and purity via HPLC or LC-MS .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is influenced by:
  • Storage conditions : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .
  • pH sensitivity : Degradation occurs rapidly at pH < 3 or > 10. Use buffered solutions (pH 6–8) in aqueous experiments .
  • Light sensitivity : Protect from UV light to prevent photodegradation; amber glassware is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry and tert-butyl group integrity .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray crystallography : For absolute stereochemical confirmation (if crystalline), employing SHELX programs for refinement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on azetidine’s conformational flexibility and tert-butyl’s steric effects .
  • QSAR studies : Correlate substituent electronic properties (Hammett constants) with biological activity data to prioritize synthetic targets .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical interactions .

Q. How should researchers resolve contradictions in bioactivity data observed for this compound across different assays?

  • Methodological Answer :
  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Batch variability : Test multiple synthetic batches for purity (>95% by HPLC) and confirm stereochemistry (via chiral HPLC or optical rotation) .
  • Physicochemical factors : Control for pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays) .

Q. What strategies are recommended for studying the metabolic pathways of this compound in preclinical models?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vivo .
  • LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .
  • Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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